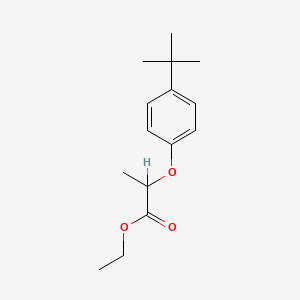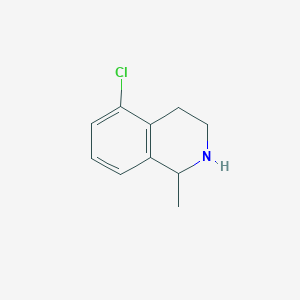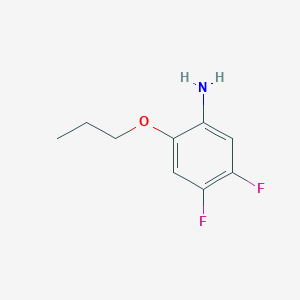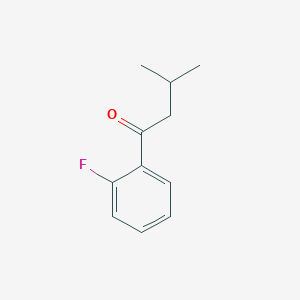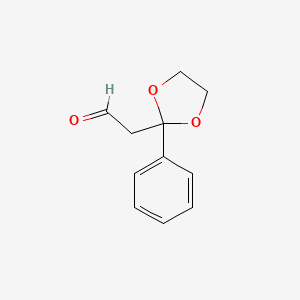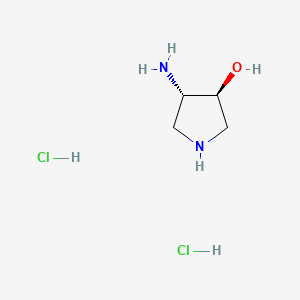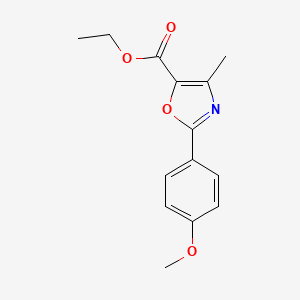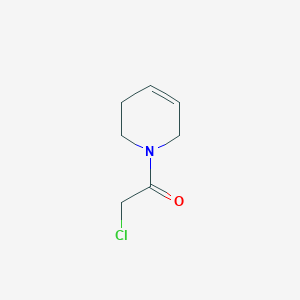
6-(1-methylpiperidin-4-yl)oxypyridin-2-amine
概要
説明
6-(1-methylpiperidin-4-yl)oxypyridin-2-amine is a compound that features a piperidine ring attached to a pyridine ring via an oxygen atom.
準備方法
The synthesis of 6-(1-methylpiperidin-4-yl)oxypyridin-2-amine typically involves the reaction of 6-chloropyridin-2-amine with 1-methyl-4-piperidinol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
6-(1-methylpiperidin-4-yl)oxypyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
科学的研究の応用
6-(1-methylpiperidin-4-yl)oxypyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-(1-methylpiperidin-4-yl)oxypyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
類似化合物との比較
6-(1-methylpiperidin-4-yl)oxypyridin-2-amine can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure and are known for their diverse pharmacological activities.
Pyridine derivatives: Compounds with a pyridine ring are widely used in medicinal chemistry and organic synthesis.
N-oxides: These compounds are oxidation products of amines and have unique chemical and biological properties.
特性
分子式 |
C11H17N3O |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
6-(1-methylpiperidin-4-yl)oxypyridin-2-amine |
InChI |
InChI=1S/C11H17N3O/c1-14-7-5-9(6-8-14)15-11-4-2-3-10(12)13-11/h2-4,9H,5-8H2,1H3,(H2,12,13) |
InChIキー |
QCULKMNDWBJZTQ-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(CC1)OC2=CC=CC(=N2)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
